Methyl octadec-5-en-9-ynoate
Description
Methyl octadec-5-en-9-ynoate is a methyl ester characterized by an 18-carbon chain (octadec-) containing both a double bond at position 5 (en-) and a triple bond at position 9 (yn-). This structural duality confers unique chemical reactivity and physical properties, distinguishing it from saturated esters or those with isolated unsaturation.
Properties
CAS No. |
62228-32-4 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-5-en-9-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h14-15H,3-9,12-13,16-18H2,1-2H3 |
InChI Key |
RQSRGGDXAXYUAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCCC=CCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-5-en-9-ynoate can be synthesized through several methods. One common approach involves the reaction of methyl undec-10-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields a mixture of positional isomers, including methyl 8-oxo- and 11-oxo-octadec-9-ynoate . Another method involves the reaction of methyl octadec-trans-11-en-9-ynoate with mercuric sulfate in the presence of sulfuric acid, which produces methyl 9(10)-oxooctadec-trans-11-enoates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those described above. The use of selenium dioxide and tert-butyl hydroperoxide is common due to the efficiency and selectivity of these reagents in producing the desired product.
Chemical Reactions Analysis
Oxidation Reactions
Methyl octadec-5-en-9-ynoate undergoes regioselective oxidation at allylic (C4/C6) and propargylic (C8/C10) positions under varying conditions:
Mechanistic Insights :
-
SeO₂/TBHP : Radical-based hydrogen abstraction at propargylic C8 generates allylic radicals, leading to keto or hydroxy derivatives .
-
Ozonolysis : Electrophilic addition of ozone to the less substituted double bond (C5–C6) forms ozonides, which decompose to dihydroxy products .
Epoxidation Reactions
The C5–C6 double bond is susceptible to epoxidation using peroxides:
Analytical Validation :
-
FTIR : Epoxide ring confirmed by absorption at 824–845 cm⁻¹ .
-
¹H NMR : Characteristic epoxide protons at δ 3.1–3.3 ppm (multiplet) .
Hydrogenation and Reduction
Catalytic hydrogenation selectively reduces unsaturated bonds:
Key Trends :
-
Triple bonds reduce faster than double bonds under mild H₂ conditions.
-
Lindlar’s catalyst preserves the double bond geometry while hydrogenating the alkyne .
Hydrolysis and Functional Group Interconversion
The ester group participates in nucleophilic reactions:
Limitations and Challenges
-
Regioselectivity : Competing oxidation at allylic (C4/C6) vs. propargylic (C8/C10) sites requires careful optimization .
-
Stability : Epoxides derived from the C5–C6 bond are prone to ring-opening under acidic conditions .
-
Analytical Complexity : Overlapping spectral signals for keto/hydroxy derivatives necessitate advanced techniques like GC-MS or 2D NMR .
Future Research Directions
Scientific Research Applications
Methyl octadec-5-en-9-ynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions of fatty acid esters with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl octadec-5-en-9-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s double and triple bonds allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. For example, its oxidation products can interact with cellular components, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 9-Octadecenoate
- Physical Properties : Likely higher melting and boiling points compared to saturated esters due to increased molecular rigidity from the double bond. However, its lack of a triple bond reduces its reactivity toward electrophilic additions .
- Applications: Limited to non-fragrance/non-flavor uses due to safety restrictions, as noted in safety data .
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Structure: Features a triple bond (ynoate) at position 2 and bulky diphenyl groups.
- Reactivity: The triple bond enhances susceptibility to cycloaddition reactions (e.g., Huisgen reactions) and catalytic hydrogenation. Steric hindrance from diphenyl groups may limit reaction rates compared to Methyl octadec-5-en-9-ynoate, which lacks bulky substituents .
- Crystallography: The compound’s crystal structure (CCDC 1901024) reveals planar geometry around the triple bond, a feature likely shared with this compound .
(Z)-Octadec-9-en-1-yl Methacrylate
- Structure : A methacrylate ester with a double bond at position 9.
- Applications: Used in polymer research due to the methacrylate group’s radical polymerization capability. Unlike this compound, this compound’s terminal ester group (methacrylate) enables crosslinking in materials science .
Physical and Chemical Properties Comparison
Table 1. Key Properties of this compound and Analogs
Research Findings and Reactivity Insights
- Synthetic Challenges: The coexistence of ene and yne groups in this compound complicates selective hydrogenation or functionalization. Similar compounds like ethyl pent-2-ynoate require precise catalytic conditions to avoid over-reduction .
- Spectroscopic Data: NMR patterns for methyl esters (e.g., δ 3.70 ppm for methyl groups in ) suggest diagnostic peaks for verifying esterification and unsaturation in this compound .
- Safety Profile: Analogous to methyl 9-octadecenoate, this compound is likely restricted to laboratory research due to undefined safety thresholds for industrial or consumer use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
